1-(1H-imidazol-5-yl)cyclopropan-1-amine
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Overview
Description
1-(1H-imidazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropyl group attached to an imidazole ring Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-5-yl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
1-(1H-imidazol-5-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
Imidazole: A basic five-membered ring structure with two non-adjacent nitrogen atoms.
Cyclopropylamine: A simple cyclopropyl group attached to an amine.
Comparison: 1-(1H-imidazol-5-yl)cyclopropan-1-amine is unique due to the combination of the imidazole ring and the cyclopropyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its individual components .
Comparison with Similar Compounds
- Imidazole
- Cyclopropylamine
- 1-(1H-imidazol-4-yl)-ethanamine
- 1-(1H-imidazol-4-yl)-propylamine
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9) |
InChI Key |
YNTVDZPCOFEWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=CN2)N |
Origin of Product |
United States |
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